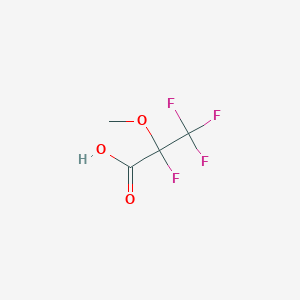
Propanoic acid, 2,3,3,3-tetrafluoro-2-methoxy-
Cat. No. B8735048
M. Wt: 176.07 g/mol
InChI Key: FVFNJRUHXHUZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05350646
Procedure details


2-Methoxytetrafluoropropionic acid is prepared by the method described in J. Org. Chem 31 2312, (1966) from hexafluoropropene oxide. 5.25 g of this acid are treated with 3.5 g of potassium hydrogencarbonate in 10 ml of water. After reaction, the water is evaporated off at reduced pressure and the solid residue is extracted with 20 ml of methyl formate. After evaporation of the organic solution, the salt K[CH3OCF(CF3)CO2 ] is obtained. 4.26 g of this salt are dissolved in 15 ml of acetonitrile and 300 mg of anhydrous magnesium chloride are added. The precipitate of KCl is removed by centrifuging and the supernatant solution is mixed with 15 g of poly(ethylene oxide) with a mass of 9×105 g/mole in 200 ml of acetonitrile. The solution is degassed and cast on a glass plate. After evaporation and drying, a film 70 μm in thickness is obtained, whose conductivity at 80° C. is 2×10-3 (Ω cm)-1.

[Compound]
Name
acid
Quantity
5.25 g
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[C:3]1([F:8])[O:7][C:4]1(F)F.[C:11](=O)([O-:13])[OH:12].[K+]>O>[CH3:4][O:7][C:3]([F:8])([C:2]([F:10])([F:9])[F:1])[C:11]([OH:13])=[O:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1(C(F)(F)O1)F)(F)F
|
Step Two
[Compound]
|
Name
|
acid
|
|
Quantity
|
5.25 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water is evaporated off at reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solid residue is extracted with 20 ml of methyl formate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the organic solution
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(=O)O)(C(F)(F)F)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
